molecular formula C18H30S4 B1607424 1,2,4,5-Tetrakis(isopropylthio)benzene CAS No. 74542-69-1

1,2,4,5-Tetrakis(isopropylthio)benzene

Cat. No. B1607424
M. Wt: 374.7 g/mol
InChI Key: GTFNUNQIHYSXTJ-UHFFFAOYSA-N
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Patent
US04626586

Procedure details

Into a 3-neck 1 liter flask equipped with a thermometer, magnetic stirring bar, and gas inlet and outlet tubes was placed a solution of 25 g (66.72 millimoles) of the product of Example 1 in 300 ml of dry pyridine. The mixture was heated rapidly to 105°-110° C. and 8.29 g of Na pellets (360 millimoles) were added rapidly against a nitrogen flow. The reaction mixture was maintained below reflux but above 100° C. for 1 hour until all of the sodium had reacted. The mixture was then cooled to 10° C. and methyl iodide (24 ml) was added slowly by means of a syringe. The resulting mixture was stirred for 40 minutes and quenched with 350 ml of saturated aqueous NaCl. Water was then added to form a dilute suspension which was filtered under suction and washed copiously with water to yield a yellow, crystalline solid. The solid was washed with 150 ml of -10° C. methanol to yield 11.5 g (66%) of white product; mp:127°-129° C.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
8.29 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
[CH:1]([S:4][C:5]1[CH:10]=[C:9]([S:11][CH:12](C)C)[C:8]([S:15][CH:16](C)C)=[CH:7][C:6]=1[S:19][CH:20](C)C)(C)C.[Na].CI>N1C=CC=CC=1>[CH3:20][S:19][C:6]1[CH:7]=[C:8]([S:15][CH3:16])[C:9]([S:11][CH3:12])=[CH:10][C:5]=1[S:4][CH3:1] |^1:22|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)SC1=C(C=C(C(=C1)SC(C)C)SC(C)C)SC(C)C
Step Two
Name
Na
Quantity
8.29 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
24 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3-neck 1 liter flask equipped with a thermometer, magnetic stirring bar, and gas inlet and outlet tubes
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated rapidly to 105°-110° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained
CUSTOM
Type
CUSTOM
Details
had reacted
CUSTOM
Type
CUSTOM
Details
quenched with 350 ml of saturated aqueous NaCl
ADDITION
Type
ADDITION
Details
Water was then added
CUSTOM
Type
CUSTOM
Details
to form a dilute suspension which
FILTRATION
Type
FILTRATION
Details
was filtered under suction
WASH
Type
WASH
Details
washed copiously with water
CUSTOM
Type
CUSTOM
Details
to yield a yellow, crystalline solid
WASH
Type
WASH
Details
The solid was washed with 150 ml of -10° C. methanol

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CSC1=C(C=C(C(=C1)SC)SC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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